Cas no 95753-55-2 (Fmoc-Phe(4-NO2)-OH)

Fmoc-Phe(4-NO2)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino moiety and a nitro (-NO2) substituent at the para position of the phenylalanine aromatic ring. This modification enhances the steric and electronic properties of the side chain, making it valuable for introducing specific functionalities or facilitating further chemical transformations. The Fmoc group is cleaved under mild basic conditions, ensuring compatibility with standard SPPS protocols. Its high purity and stability under synthesis conditions make it a reliable building block for constructing complex peptides, particularly in research applications requiring tailored aromatic interactions or post-synthetic modifications.
Fmoc-Phe(4-NO2)-OH structure
Fmoc-Phe(4-NO2)-OH structure
Product Name:Fmoc-Phe(4-NO2)-OH
CAS No:95753-55-2
MF:C24H20N2O6
MW:432.425406455994
MDL:MFCD00057810
CID:61805
PubChem ID:7016054
Update Time:2025-05-23

Fmoc-Phe(4-NO2)-OH Chemical and Physical Properties

Names and Identifiers

    • Fmoc-4-nitro-L-phenylalanine
    • Fmoc-p-nitro-Phe-OH
    • Fmoc-Phe(4-NO2)-OH
    • Fmoc-L-4-Nitrophe
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
    • N-Fmoc-4-nitro-L-phenylalanine
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
    • Fmoc-4-Nitro-L-Phe-Hydrate
    • Fmoc-L-4-Nitrophenylalanine
    • N-(9-Fluorenylmethyloxycarbonyl)-L-4-nitrophenylalanine
    • Fmoc-L-4-NO2-Phe-OH
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-nitrophenyl)propanoic acid
    • PubChem19013
    • fmoc-4-nitrophenylalanine
    • N-Fmoc-4-Nitro-L-Phe-OH
    • (2S)-2-(9H-flu
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine (ACI)
    • L
    • (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(4-nitrophenyl)propanoic acid
    • 301: PN: US20070042401 PAGE: 38 claimed protein
    • 993: PN: WO2006135786 PAGE: 71 claimed protein
    • Fmoc-L-Phe(4-NO2)-OH
    • Fmoc-Phe(p-NO2)-OH
    • N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine
    • Fmoc-Phe(4-NO2)-OH,98%
    • HY-W010906
    • 95753-55-2
    • AC-9941
    • PS-12015
    • RZRRJPNDKJOLHI-QFIPXVFZSA-N
    • AKOS015837264
    • Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-nitro-
    • S12017
    • M03192
    • Fmoc-4-Nitro-phenylalanine Fmoc-Phe(4-NO2)-OH
    • Fmoc-Phe(4-NO2)-OH, >=96.0% (HPLC)
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
    • AC-9942
    • (S)-2-(Fluorenylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
    • CS-W011622
    • EN300-312406
    • J-300425
    • DTXSID10426792
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
    • MFCD00057810
    • F0443
    • Z2044796602
    • SCHEMBL800312
    • MDL: MFCD00057810
    • Inchi: 1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
    • InChI Key: RZRRJPNDKJOLHI-QFIPXVFZSA-N
    • SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC([N+](=O)[O-])=CC=1

Computed Properties

  • Exact Mass: 432.132
  • Monoisotopic Mass: 432.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4.5

Experimental Properties

  • Color/Form: White powder
  • Density: 1.3710
  • Melting Point: 213-223℃
  • Boiling Point: 692.3±55.0 °C at 760 mmHg
  • Flash Point: 372.5±31.5 °C
  • PSA: 121.45000
  • LogP: 5.04330
  • Solubility: Not determined

Fmoc-Phe(4-NO2)-OH Pricemore >>

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abcr
AB144735-1 g
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); .
95753-55-2 95%
1 g
€62.40 2023-07-20
abcr
AB144735-5 g
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); .
95753-55-2 95%
5 g
€110.00 2023-07-20
abcr
AB144735-25 g
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); .
95753-55-2 95%
25 g
€288.50 2023-07-20
abcr
AB144735-100 g
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); .
95753-55-2 95%
100 g
€722.00 2023-07-20

Fmoc-Phe(4-NO2)-OH Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water
1.2 Solvents: 1,4-Dioxane ;  overnight, 0 °C; pH 2
Reference
Chemistry for DOTA peptide labeling at phenylalanine residues: on the road to preparing peptide ligand tagged libraries
De Leon-Rodriguez, Luis M.; Kovacs, Zoltan; Sherry, Alan D., Letters in Organic Chemistry, 2005, 2(2), 160-164

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Reference
Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine
Tolstyakov, V. V.; Tolstobrova, E. S.; Zarubina, O. S.; Popova, E. A.; Protas, A. V.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
1.2 -
Reference
Insertion of an internal dipeptide into PNA oligomers: Thermal melting studies and further functionalization
Kersebohm, Tim; Kirin, Srecko I.; Metzler-Nolte, Nils, Bioorganic & Medicinal Chemistry Letters, 2006, 16(11), 2964-2968

Production Method 4

Reaction Conditions
Reference
Solid phase and combinatorial synthesis of benzodiazepines on a solid support
, United States, , ,

Production Method 5

Reaction Conditions
Reference
Chiral analysis of the reaction stages in the Edman method for sequencing peptides
Davies, John S.; Mohammed, A. Karim A., Journal of the Chemical Society, 1984, (10), 1723-7

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
From head to tail: microwave-assisted synthesis of para hydrazine nicotinamide phenylalanine8-oxytocin derivatives
Miranda-Olvera, Alma D.; Espejel, Ignacio A. Rivero; De Leon Rodriguez, Luis M., Letters in Organic Chemistry, 2007, 4(4), 261-264

Production Method 7

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt → 0 °C
1.3 Solvents: 1,4-Dioxane ;  0 °C; 0 °C → rt; 2 d, rt
Reference
Process for the preparation of amino acid derivatives of macrocyclic tetraaza compounds
, Mexico, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Ethylenediamine Solvents: Methanol ,  Water ;  20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Pd(II)-catalyzed C(sp3)-H arylation of amino acid derivatives with Click-triazoles as removable directing groups
Zhang, Guofu; Xie, Xiaoqiang; Zhu, Jianfei; Li, Shasha; Ding, Chengrong; et al, Organic & Biomolecular Chemistry, 2015, 13(19), 5444-5449

Production Method 9

Reaction Conditions
1.1 Reagents: 1-Methylimidazole ,  MSNT Solvents: Dichloromethane ;  1 h, rt
Reference
Preparation of macrocyclized peptides as tumor necrosis factor alpha inhibitors
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Dimethylformamide
Reference
Preparation of indole nitriles as cysteine protease, in particular Cathepsin K inhibitors
, United States, , ,

Production Method 11

Reaction Conditions
Reference
Triazene as a powerful tool for solid-phase derivatization of phenylalanine containing peptides: Zygosporamide analogues as a proof of concept
Torres-Garcia, Carolina; Pulido, Daniel; Albericio, Fernando; Royo, Miriam; Nicolas, Ernesto, Journal of Organic Chemistry, 2014, 79(23), 11409-11415

Production Method 12

Reaction Conditions
Reference
Two novel amino acid derivatives containing side-chain thioamides for the synthesis of photoactivatable peptides
Singh, Preeti; Hurrell, Craig R.; Findlay, John B. C.; Fishwick, Colin W. G., Bioorganic & Medicinal Chemistry Letters, 1997, 7(6), 715-718

Fmoc-Phe(4-NO2)-OH Raw materials

Fmoc-Phe(4-NO2)-OH Preparation Products

Fmoc-Phe(4-NO2)-OH Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:95753-55-2)Fmoc-4-nitro-L-phenylalanine
Order Number:sfd17410
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:95753-55-2)Fmoc-对硝基-L-苯丙氨酸
Order Number:LE26563043
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
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Additional information on Fmoc-Phe(4-NO2)-OH

Recent Advances in the Application of Fmoc-Phe(4-NO2)-OH (CAS: 95753-55-2) in Chemical Biology and Pharmaceutical Research

Fmoc-Phe(4-NO2)-OH (CAS: 95753-55-2) is a nitro-substituted phenylalanine derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group, widely used in peptide synthesis and chemical biology research. Recent studies have highlighted its versatility as a building block for the development of novel peptide-based therapeutics, probes, and materials. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, with a focus on its role in drug discovery and biomolecular engineering.

A 2023 study in Journal of Medicinal Chemistry demonstrated the utility of Fmoc-Phe(4-NO2)-OH in constructing protease-resistant peptide inhibitors. The electron-withdrawing nitro group at the para-position enhances stability against enzymatic degradation while maintaining binding affinity to target proteins. Researchers incorporated this modified amino acid into angiotensin-converting enzyme (ACE) inhibitory peptides, achieving a 3-fold increase in plasma half-life compared to unmodified counterparts. Molecular dynamics simulations revealed that the nitro group's electrostatic interactions with enzyme active sites contribute to improved inhibitory potency.

In materials science, Fmoc-Phe(4-NO2)-OH has emerged as a key component in designing stimuli-responsive hydrogels. A breakthrough published in Advanced Functional Materials (2024) showed that the nitro group enables redox-triggered gelation behavior. When combined with cysteine-containing peptides, the compound forms disulfide-crosslinked networks that respond to physiological glutathione levels. This property has been exploited for controlled drug release systems, particularly in tumor microenvironments where redox potential differs significantly from normal tissue.

The compound's photophysical properties have also attracted attention. Research in Chemical Communications (2023) reported that Fmoc-Phe(4-NO2)-OH exhibits unique fluorescence quenching behavior when incorporated into amyloid-binding peptides. This characteristic has been leveraged to develop real-time probes for protein aggregation processes implicated in neurodegenerative diseases. The nitro group's electron-accepting nature facilitates photoinduced electron transfer (PET) mechanisms, providing a sensitive readout of β-sheet formation kinetics.

From a synthetic chemistry perspective, recent optimizations in solid-phase peptide synthesis (SPPS) protocols have addressed previous challenges with Fmoc-Phe(4-NO2)-OH incorporation. A 2024 Organic Process Research & Development paper detailed improved coupling conditions using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as activator, achieving >95% coupling efficiency even at sterically hindered positions. These advances enable more efficient production of nitroaromatic peptide libraries for high-throughput screening.

In conclusion, Fmoc-Phe(4-NO2)-OH (95753-55-2) continues to demonstrate multifaceted applications across chemical biology and pharmaceutical research. Its unique electronic and steric properties make it invaluable for developing stable bioactive peptides, smart biomaterials, and sensitive molecular probes. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for covalent inhibitor design, positioning this compound as a critical tool in next-generation therapeutic development.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:95753-55-2)Fmoc-4-nitro-L-phenylalanine
sfd17410
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95753-55-2)Fmoc-对硝基-L-苯丙氨酸
LE26563043
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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